molecular formula C14H16BrF3N6O2 B4335541 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4335541
M. Wt: 437.22 g/mol
InChI Key: PXJGOUQSRFCTDI-UHFFFAOYSA-N
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Description

4-({2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that has intrigued chemists and researchers due to its potential applications in various fields. This compound features a unique combination of pyrazole moieties, halogenated groups, and amide linkages, which contribute to its distinctive chemical behavior and potential utility in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step procedures. One common synthetic route starts with the preparation of the intermediate pyrazole compounds, followed by their functionalization through bromination and trifluoromethylation. The synthesis can proceed as follows:

  • Preparation of 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: This step typically involves the reaction of a suitable pyrazole precursor with brominating and trifluoromethylating agents under controlled conditions, often employing catalysts or specific solvents to optimize the yields.

  • Coupling Reaction: The brominated pyrazole derivative is then reacted with a propanoylating agent to introduce the propanoyl group.

  • Amidation: The final step involves the coupling of the resulting intermediate with 1-ethyl-1H-pyrazole-3-carboxamide, forming the target compound through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would require scaling up these synthetic procedures while ensuring safety, cost-effectiveness, and yield optimization. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques could be employed to achieve the desired production scales.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or to modify its existing substituents.

  • Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different states.

  • Substitution: The halogen and trifluoromethyl groups make the compound suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or various peracids, often carried out under acidic or basic conditions.

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

  • Substitution Reactions: Typical reagents include nucleophiles or electrophiles like alkyl halides, amines, or organometallic compounds, often facilitated by catalysts or under microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility in synthesis.

Scientific Research Applications

4-({2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide finds applications in several scientific research areas:

  • Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in analytical studies.

  • Biology: Studied for its potential biological activities, including as an inhibitor or activator of specific enzymes or receptors.

  • Medicine: Investigated for its therapeutic potential, possibly in treating diseases where modulation of certain pathways is beneficial.

  • Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials science due to its unique functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, often through binding to specific active sites or receptors. The presence of halogen and trifluoromethyl groups may enhance its binding affinity and selectivity. Detailed studies on its interaction with enzymes or receptors can reveal the exact pathways and molecular targets involved in its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide

  • 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Propanoyl-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-({2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its combination of a brominated pyrazole core with both trifluoromethyl and amide functionalities. This unique arrangement of substituents imparts distinct reactivity and biological activity, making it a valuable compound for diverse scientific investigations.

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Properties

IUPAC Name

4-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3N6O2/c1-4-23-5-8(10(21-23)12(19)25)20-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGOUQSRFCTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

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